Cas no 483-55-6 (2-hydroxy-3-methyl-1,4-dihydronaphthalene-1,4-dione)

483-55-6 structure
Nom du produit:2-hydroxy-3-methyl-1,4-dihydronaphthalene-1,4-dione
Numéro CAS:483-55-6
Le MF:C11H8O3
Mégawatts:188.179423332214
MDL:MFCD00019560
CID:931916
PubChem ID:10221
2-hydroxy-3-methyl-1,4-dihydronaphthalene-1,4-dione Propriétés chimiques et physiques
Nom et identifiant
-
- 2-hydroxy-3-methyl-1,4-naphthoquinone
- 4-hydroxy-3-methylnaphthalene-1,2-dione
- 1,4-Naphthoquinone, 2-hydroxy-3-methyl-
- 2-Methyl-3-hydroxy-1,4-naphthoquinone
- 3-Hydroxy-2-methyl-1,4-naphthoquinone
- Phthiocol
- Phthiokol
- 2-hydroxy-3-methyl-1,4-dihydronaphthalene-1,4-dione
- 483-55-6
- 2-Hydroxy-3-methylnaphthoquinone #
- SMR000386945
- CHEBI:217584
- BRN 1868473
- DTXSID80876664
- NCI60_000454
- AKOS006271750
- 3-METHYL-2-HYDROXY-1,4-NAPHTHALENEDIONE
- WLN: L66 BV EVJ CQ D1
- 2-Hydroxy-3-methylnaphthoquinone
- 1, 2-hydroxy-3-methyl-
- PHTHIOCOL [MI]
- 2-Hydroxy-3-methylnaphthalene-1,4-dione
- 3-METHYL-2-HYDROXY-1,4-NAPHTHOQUINONE
- NSC 11897
- EN300-1273208
- CHEBI:220650
- 2-hydroxy-3-methyl-naphthalene-1,4-dione
- SR-01000631229-1
- 1,4-Naphthalenedione, 2-hydroxy-3-methyl-
- NSC11897
- 8R72C50E69
- EINECS 207-594-2
- 2-HYDROXY-3-METHYL-1,4-NAPHTHALENEDIONE
- 3-HYDROXY-2-METHYL-1,4-NAPHTHAQUINONE
- Z1198147653
- NCIMech_000021
- CS-0148695
- Q27270921
- SCHEMBL112795
- PD011800
- NSC-11897
- NS00041808
- MLS001049113
- 1,4-Naphthalenedione, 2-hydroxy-3-methyl- (9CI)
- F82844
- 4-08-00-02375 (Beilstein Handbook Reference)
- UNII-8R72C50E69
- Q 1212
- CHEMBL158364
- CCG-35375
-
- MDL: MFCD00019560
- Piscine à noyau: InChI=1S/C11H8O3/c1-6-9(12)7-4-2-3-5-8(7)11(14)10(6)13/h2-5,12H,1H3
- La clé Inchi: BGVCGTNXEKDVCB-UHFFFAOYSA-N
- Sourire: O=C1C(O)=C(C)C(C2=C1C=CC=C2)=O
Propriétés calculées
- Qualité précise: 188.04734
- Masse isotopique unique: 188.047344113g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 14
- Nombre de liaisons rotatives: 0
- Complexité: 327
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 54.4Ų
- Le xlogp3: 1.2
- Charge de surface: 0
- Nombre d'tautomères: 22
Propriétés expérimentales
- Dense: 1.2100 (rough estimate)
- Point de fusion: 173-174°
- Point d'ébullition: 283.17°C (rough estimate)
- Point d'éclair: 175.232 ℃
- Indice de réfraction: 1.6310 (estimate)
- Le PSA: 54.37
- Le LogP: 1.89760
2-hydroxy-3-methyl-1,4-dihydronaphthalene-1,4-dione Informations de sécurité
- Mot signal:Warning
- Conditions de stockage:Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
2-hydroxy-3-methyl-1,4-dihydronaphthalene-1,4-dione PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1273208-1.0g |
2-hydroxy-3-methyl-1,4-dihydronaphthalene-1,4-dione |
483-55-6 | 95.0% | 1.0g |
$398.0 | 2025-03-21 | |
eNovation Chemicals LLC | K34423-5g |
2-Hydroxy-3-methyl-1,4-naphtho-quinone |
483-55-6 | 95% | 5g |
$895 | 2024-06-09 | |
Enamine | EN300-1273208-0.05g |
2-hydroxy-3-methyl-1,4-dihydronaphthalene-1,4-dione |
483-55-6 | 95.0% | 0.05g |
$73.0 | 2025-03-21 | |
Enamine | EN300-1273208-2.5g |
2-hydroxy-3-methyl-1,4-dihydronaphthalene-1,4-dione |
483-55-6 | 95.0% | 2.5g |
$782.0 | 2025-03-21 | |
A2B Chem LLC | AG21471-500mg |
2-hydroxy-3-methyl-1,4-naphthoquinone |
483-55-6 | 95% | 500mg |
$387.00 | 2024-04-19 | |
A2B Chem LLC | AG21471-250mg |
2-hydroxy-3-methyl-1,4-naphthoquinone |
483-55-6 | 95% | 250mg |
$259.00 | 2024-04-19 | |
A2B Chem LLC | AG21471-50mg |
2-hydroxy-3-methyl-1,4-naphthoquinone |
483-55-6 | 95% | 50mg |
$141.00 | 2024-04-19 | |
A2B Chem LLC | AG21471-100mg |
2-hydroxy-3-methyl-1,4-naphthoquinone |
483-55-6 | 95% | 100mg |
$192.00 | 2024-04-19 | |
Enamine | EN300-1273208-500mg |
2-hydroxy-3-methyl-1,4-dihydronaphthalene-1,4-dione |
483-55-6 | 95.0% | 500mg |
$334.0 | 2023-10-02 | |
Enamine | EN300-1273208-50mg |
2-hydroxy-3-methyl-1,4-dihydronaphthalene-1,4-dione |
483-55-6 | 95.0% | 50mg |
$100.0 | 2023-10-02 |
2-hydroxy-3-methyl-1,4-dihydronaphthalene-1,4-dione Littérature connexe
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F. I. Carroll,H. Wayne Miller,R. Meck J. Chem. Soc. C 1970 1993
-
Aline Farias Moreira da Silva,Renata de Uzêda Vital,Daniela de Luna Martins,David Rodrigues da Rocha,Glaucio Braga Ferreira,Jackson Ant?nio Lamounier Camargos Resende,Mauricio Lanznaster New J. Chem. 2017 41 14960
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3. Quinone epoxides. Part VIII. C-acetyl fission and C→O-acetyl migration in reactions of acetylquinone epoxides and related compoundsG. Read,V. M. Ruiz J. Chem. Soc. Perkin Trans. 1 1973 368
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J. R. Hanson,S. Mehta J. Chem. Soc. C 1969 2349
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5. Synthesis and in vivo anticancer evaluation of poly(organo)phosphazene-based metallodrug conjugatesCarmen M. Hackl,Beatrix Schoenhacker-Alte,Matthias H. M. Klose,Helena Henke,Maria S. Legina,Michael A. Jakupec,Walter Berger,Bernhard K. Keppler,Oliver Brüggemann,Ian Teasdale,Petra Heffeter,Wolfgang Kandioller Dalton Trans. 2017 46 12114
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